molecular formula C8H5F4NS B017353 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide CAS No. 317319-16-7

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide

Cat. No. B017353
M. Wt: 223.19 g/mol
InChI Key: MSKNBFPBZIJNML-UHFFFAOYSA-N
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Description

The study and synthesis of fluoro-organic compounds are significant due to their utility in various chemical, pharmaceutical, and material science applications. Fluorinated compounds often exhibit unique physical, chemical, and biological properties due to the fluorine atoms' effects.

Synthesis Analysis

Fluorinated compounds, including those with trifluoromethyl groups, are synthesized through various methods, including direct fluorination, electrophilic and nucleophilic aromatic substitution, and reactions involving fluoroalkyl groups as building blocks. For instance, fluoro-polyimides have been synthesized from fluorine-containing aromatic diamines and aromatic dianhydrides, demonstrating the versatility of fluorine in polymer chemistry (Xie et al., 2001).

Molecular Structure Analysis

The molecular structure and conformation of fluorinated compounds are studied using techniques such as gas electron diffraction and quantum chemical calculations. These studies reveal the impact of fluorine atoms on molecular geometry, bond angles, and conformational preferences (Shishkov et al., 2004).

Chemical Reactions and Properties

Fluorinated compounds participate in a wide range of chemical reactions, including electrophilic and nucleophilic substitutions, additions to multiple bonds, and transformations involving fluoroalkyl groups. The presence of fluorine often imparts enhanced reactivity, selectivity, and stability to these compounds (Glenadel et al., 2016).

Scientific Research Applications

Fluorination Studies

The compound has been investigated in the context of fluorination studies. For instance, the fluorination of similar compounds, like 1,3-Bis-(trifluoromethyl)benzene, using potassium tetrafluorocobaltate has been explored. This process results in lightly fluorinated products and offers insight into the fluorination mechanism and potential pathways (Parsons, 1972).

Applications in Polymer Chemistry

In polymer chemistry, fluoro-polyimides derived from compounds like 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, which is structurally similar to 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide, have been synthesized. These polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, demonstrating potential applications in materials science (Xie et al., 2001).

Electrochemical Fluorination

Electrochemical fluorination of aromatic compounds, including similar trifluoromethylbenzenes, has been extensively studied. This process uses new electrolytes for efficient and stable fluorination, leading to the production of various fluorinated compounds which are significant in chemical synthesis and industrial applications (Momota et al., 1993).

Photophysical Processes

The photophysical processes of fluoro(trifluoromethyl)benzenes, including compounds structurally similar to 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide, have been studied in the gas phase. This research is crucial for understanding the photochemical properties of these compounds, which can be relevant in developing new materials and technologies (Al-ani, 1973).

Catalytic Applications

The compound's derivatives have also been studied in the context of catalysis. For instance, palladium-catalyzed trifluoroethylation of organoboronic acids and esters has been explored. This research is significant in medicinal chemistry and related fields owing to the unique properties of fluorinated compounds (Zhao & Hu, 2012).

Safety And Hazards

The compound is classified as an irritant . It has the following hazard statements: H302+H312+H332-H315-H319-H335, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NS/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKNBFPBZIJNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=S)N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620779
Record name 3-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide

CAS RN

317319-16-7
Record name 3-Fluoro-4-(trifluoromethyl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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